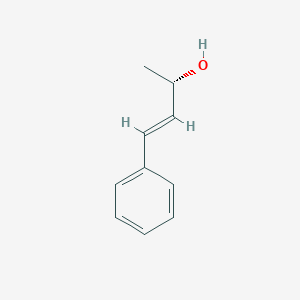![molecular formula C10H13ClF3NO2 B6155877 3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride CAS No. 1380044-23-4](/img/new.no-structure.jpg)
3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride is a chemical compound known for its unique structural features and potential applications in various fields. The compound contains an amino group, a trifluoromethoxy-substituted phenyl ring, and a propanol moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 4-(trifluoromethoxy)benzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced to the corresponding amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst. The final step involves the conversion of the amine to the hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group in the intermediate can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, and substituted derivatives of the original compound.
Scientific Research Applications
3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(trifluoromethyl)aniline
- Fluoxetine
- Ubrogepant
Uniqueness
Compared to similar compounds, 3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol hydrochloride has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications .
Properties
CAS No. |
1380044-23-4 |
|---|---|
Molecular Formula |
C10H13ClF3NO2 |
Molecular Weight |
271.66 g/mol |
IUPAC Name |
3-amino-3-[4-(trifluoromethoxy)phenyl]propan-1-ol;hydrochloride |
InChI |
InChI=1S/C10H12F3NO2.ClH/c11-10(12,13)16-8-3-1-7(2-4-8)9(14)5-6-15;/h1-4,9,15H,5-6,14H2;1H |
InChI Key |
XHTWCPJHXWOWGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(CCO)N)OC(F)(F)F.Cl |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




